Methyl-Dodovisat A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

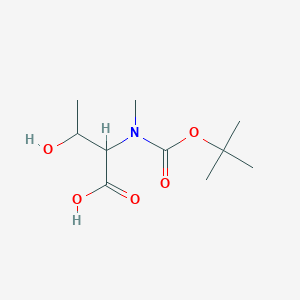

Methyl-Dodovisate A is a useful research compound. Its molecular formula is C21H26O3. The purity is usually 95%.

BenchChem offers high-quality Methyl-Dodovisate A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-Dodovisate A including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Analyse der Zusammensetzung des ätherischen Öls

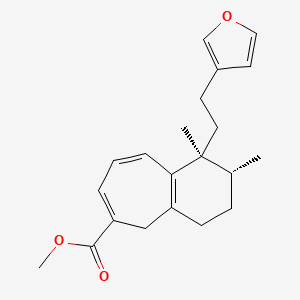

Methyl-Dodovisat A: ist eine bedeutende Verbindung, die im ätherischen Öl der Blätter von Dodonea viscosa vorkommt. Die Analyse dieses ätherischen Öls, die Gaschromatographie gekoppelt mit Massenspektrometrie beinhaltet, zeigt, dass oxygenierte Nor-Diterpene und Diterpene wie this compound die wichtigsten chemischen Klassen im Öl sind {svg_1}. Diese Verbindung trägt zu den einzigartigen Eigenschaften des ätherischen Öls bei, das potenzielle Anwendungen in der Duftstoff- und Therapieindustrie hat.

Forschung zur Strukturchemie

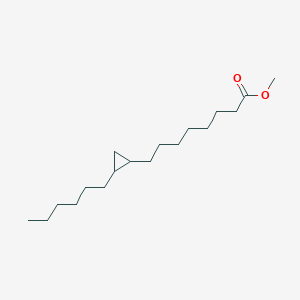

Die Verbindung spielt eine entscheidende Rolle in der Strukturchemie, wobei ihre Konfiguration mithilfe fortschrittlicher spektroskopischer Methoden und theoretischer Berechnungen bestimmt wird. Studien mit elektronischer zirkulärer Dichroismus und Dichtefunktionaltheorie helfen, die absolute Konfiguration verwandter Verbindungen aufzuklären, was für das Verständnis ihres chemischen Verhaltens und potenzieller Reaktionen unerlässlich ist {svg_2}.

Traditionelle Medizin

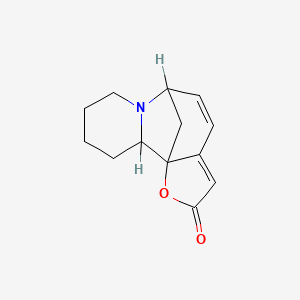

In der traditionellen Medizin hat Dodonea viscosa, die Pflanze, aus der this compound gewonnen wird, einen Ruf für ihre medizinischen Eigenschaften. Das Vorhandensein von this compound im ätherischen Öl der Pflanze deutet darauf hin, dass es zu den therapeutischen Wirkungen beitragen kann, die traditionell mit der Pflanze in Verbindung gebracht werden, wie z. B. entzündungshemmende und schmerzlindernde Eigenschaften {svg_3}.

Synthese von Naturprodukten

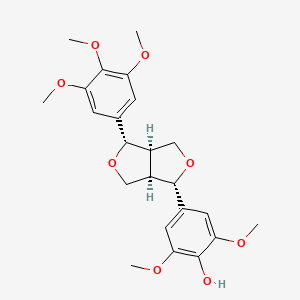

This compound dient als Modellverbindung für die Synthese neuer Diterpene mit modifizierten Clerodan-Skeletten. Dies hat Auswirkungen auf die Entwicklung neuer Pharmazeutika und bioaktiver Moleküle, die die biologischen Aktivitäten von Naturprodukten nachahmen oder verstärken können {svg_4}.

Antibakterielle Aktivität

Die Forschung zeigt, dass Verbindungen wie this compound potenzielle antimikrobielle Eigenschaften haben. Schnelle bioassaygestützte Isoliertechniken können solche Verbindungen aus Dodonea viscosa auf ihre antibakterielle Aktivität identifizieren, was zur Entwicklung neuer Antibiotika führen könnte {svg_5}.

Hemmung des Dengue-Virus

Auf der Suche nach Behandlungen gegen das Dengue-Virus wurde this compound als Kandidat mit moderaten bis guten Bindungsaffinitäten identifiziert. Computergestützte und Netzwerkpharmakologie-Studien legen nahe, dass es ein Leitmolekül bei der Entwicklung von antiviralen Medikamenten sein könnte {svg_6}.

Wirkmechanismus

Target of Action

Methyl-Dodovisate A is a natural diterpenoid found in the herbs of Dodonaea viscosa . .

Biochemical Pathways

The specific biochemical pathways affected by Methyl-Dodovisate A are currently unknown. Diterpenoids, the class of compounds to which methyl-dodovisate a belongs, are known to influence various metabolic pathways . More research is needed to identify the specific pathways affected by Methyl-Dodovisate A.

Result of Action

It has been suggested that methyl-dodovisate a may exhibit a larvicidal effect

Biochemische Analyse

Biochemical Properties

Methyl-Dodovisate A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Methyl-Dodovisate A has been shown to exhibit larvicidal effects on Aedes albopictus larvae . This interaction suggests that Methyl-Dodovisate A may target specific enzymes or proteins involved in the larval development of these mosquitoes. Additionally, Methyl-Dodovisate A has been reported to have antiproliferative activity against colorectal cancer cells by regulating caspase 3 and p53 . These interactions highlight the compound’s potential in modulating key biochemical pathways involved in cell growth and apoptosis.

Cellular Effects

Methyl-Dodovisate A exerts significant effects on various types of cells and cellular processes. In colorectal cancer cells, Methyl-Dodovisate A induces cytotoxicity, antiproliferative activity, and cell death by regulating caspase 3 and p53 . This regulation leads to apoptosis, a programmed cell death mechanism crucial for eliminating cancerous cells. Furthermore, Methyl-Dodovisate A has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.

Molecular Mechanism

The molecular mechanism of Methyl-Dodovisate A involves several key interactions at the molecular level. Methyl-Dodovisate A binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, Methyl-Dodovisate A has been found to exhibit good to moderate binding affinities with viral proteins, suggesting its potential as an antiviral agent . These binding interactions are crucial for understanding how Methyl-Dodovisate A exerts its effects on various biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl-Dodovisate A can change over time. The stability and degradation of Methyl-Dodovisate A are important factors to consider when studying its long-term effects on cellular function. Studies have shown that Methyl-Dodovisate A remains stable under specific storage conditions, such as -20°C for powder form and -80°C in solvent . These findings indicate that Methyl-Dodovisate A can maintain its biochemical properties over extended periods, making it suitable for long-term studies.

Dosage Effects in Animal Models

The effects of Methyl-Dodovisate A vary with different dosages in animal models. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxic or adverse effects. Studies have shown that Methyl-Dodovisate A exhibits dose-dependent effects, with higher doses potentially leading to toxicity . Understanding the dosage effects of Methyl-Dodovisate A is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

Methyl-Dodovisate A is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in these pathways can impact overall cellular metabolism and energy production. For instance, Methyl-Dodovisate A may participate in the methionine cycle, influencing the synthesis of S-adenosylmethionine (SAM), a universal methyl donor in cellular methylation reactions . These interactions highlight the compound’s significance in regulating metabolic processes.

Transport and Distribution

The transport and distribution of Methyl-Dodovisate A within cells and tissues are critical for understanding its localization and accumulation. Methyl-Dodovisate A may interact with specific transporters or binding proteins that facilitate its movement across cell membranes and into target tissues . These interactions determine the compound’s bioavailability and effectiveness in exerting its biochemical effects.

Subcellular Localization

Methyl-Dodovisate A’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of Methyl-Dodovisate A is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

methyl (1S,2R)-1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-15-7-8-17-13-18(20(22)23-3)5-4-6-19(17)21(15,2)11-9-16-10-12-24-14-16/h4-6,10,12,14-15H,7-9,11,13H2,1-3H3/t15-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQQKKJBNXRIGN-VFNWGFHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1(C)CCC3=COC=C3)C=CC=C(C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C([C@@]1(C)CCC3=COC=C3)C=CC=C(C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the origin of Methyl-Dodovisate A and what are its key structural features?

A1: Methyl-Dodovisate A is a modified clerodane diterpene primarily isolated from the leaves of Dodonea viscosa [, ], a plant found in various regions including Reunion Island. It possesses a unique bicyclo[5.4.0]undecane ring system, characteristic of modified cyclopropylclerodanes. This structure includes a furanoid ring, distinguishing it from related compounds like Dodovisate C [].

Q2: Have any computational studies been conducted to explore the potential of Methyl-Dodovisate A or its analogs against diseases like Dengue fever?

A3: While Methyl-Dodovisate A itself hasn't been directly studied in the context of Dengue fever, other diterpenes and their derivatives, particularly those originating from Dodonea viscosa, have been computationally assessed for their potential against Dengue virus proteins []. This suggests that further computational studies focusing on Methyl-Dodovisate A could provide valuable insights into its potential as a lead compound for anti-dengue drug development.

Q3: Are there any known analytical methods for identifying and quantifying Methyl-Dodovisate A in plant extracts?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) has been successfully employed to analyze the essential oil composition of Dodonea viscosa leaves, leading to the identification of Methyl-Dodovisate A []. This technique allows for the separation and detection of volatile compounds within complex mixtures, providing valuable information about their relative abundance. Further, isolation and purification of Methyl-Dodovisate A have been achieved using liquid chromatography [], enabling detailed structural characterization through spectroscopic methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B1181176.png)

![Bis[cinnamyl palladium(II) chloride]](/img/structure/B1181190.png)

![3-amino-9-hydroxy-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1181198.png)